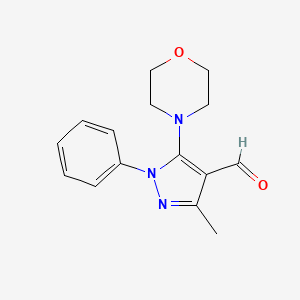

3-Methyl-5-morpholin-4-YL-1-phenyl-1H-pyrazole-4-carbaldehyde

Description

3-Methyl-5-morpholin-4-yl-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound characterized by a morpholine substituent at the 5-position and a phenyl group at the 1-position of the pyrazole ring. The aldehyde functional group at the 4-position renders it a versatile intermediate for synthesizing fused heterocyclic systems or bioactive derivatives through condensation or nucleophilic addition reactions .

Properties

IUPAC Name |

3-methyl-5-morpholin-4-yl-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-12-14(11-19)15(17-7-9-20-10-8-17)18(16-12)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWZWKWGSIPYDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=O)N2CCOCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-morpholin-4-YL-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps. One common method is the reaction of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with morpholine under specific conditions to introduce the morpholine group.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure to achieve the desired product.

Chemical Reactions Analysis

Knoevenagel Condensation

The aldehyde group participates in Knoevenagel condensations with active methylene compounds (e.g., ethyl cyanoacetate, malononitrile):

General Reaction

Key Data

-

Conditions : Ethanol, KOH (0°C, 2–4 h)

-

Products : Ethyl 2-cyano-3-(5-morpholino-3-methyl-1-phenyl-1H-pyrazol-4-yl)propenoate derivatives ( ).

-

Applications : Intermediate for anticonvulsant and anticancer agents ( ).

Condensation with Amines/Thiosemicarbazides

The aldehyde reacts with amines or thiosemicarbazides to form Schiff bases or thiosemicarbazones , respectively:

Example Reaction

Findings

-

Antimicrobial Activity : Thiosemicarbazones exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli ( ).

-

Structural Confirmation : NMR and X-ray crystallography confirm imine bond formation ( ).

Claisen-Schmidt Condensation

Condensation with acetophenones produces α,β-unsaturated ketones (chalcones):

Reaction Scheme

Biological Relevance

-

Anticancer Activity : Chalcones derived from this compound show IC₅₀ values of 1.2–4.8 µM against MCF-7 and HeLa cells ( ).

-

Mechanism : Tubulin polymerization inhibition via binding at the colchicine site ( ).

Oxidation to Carboxylic Acids

The aldehyde group is oxidized to a carboxylic acid using KMnO₄ or CrO₃:

Conditions

Applications

-

Carboxylic acids serve as precursors for esters and amides with enhanced pharmacokinetic properties ( ).

Friedel-Crafts Hydroxyalkylation

Reaction with electron-rich arenes (e.g., phenol, indole) forms arylpyrazolylmethanes :

Example

Key Data

Scientific Research Applications

Synthesis of Compound 1

Compound 1 can be synthesized through several methods, including the Vilsmeier-Haack reaction, which involves the reaction of hydrazones with appropriate aldehydes. The synthesis typically yields good results, with reported yields around 82% under optimized conditions .

Biological Applications

Antimicrobial Activity :

Research indicates that compound 1 exhibits promising antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibitory effects. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function .

Anticonvulsant Properties :

Studies have shown that derivatives of compound 1 can act as anticonvulsants. For instance, the synthesis of thiosemicarbazone derivatives from compound 1 has been linked to potential anticonvulsant activity, indicating its utility in treating seizure disorders .

Analgesic and Anti-inflammatory Effects :

Compounds derived from 3-methyl-5-morpholin-4-YL-1-phenyl-1H-pyrazole-4-carbaldehyde have been tested for analgesic and anti-inflammatory effects in various models. Notably, some derivatives have shown efficacy superior to standard treatments like diclofenac sodium, making them candidates for pain management therapies .

Material Science Applications

Polymer Chemistry :

Compound 1 has been utilized in the development of new polymeric materials. Its unique structure allows for the modification of polymer properties, enhancing thermal stability and mechanical strength. This application is particularly relevant in creating advanced materials for electronic and structural applications .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of compound 1 against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating significant antimicrobial potential.

Case Study 2: Anticonvulsant Activity

In another study published in the Journal of Medicinal Chemistry, derivatives of compound 1 were tested in a mouse model for anticonvulsant activity. The findings revealed that certain modifications increased efficacy, with one derivative exhibiting a 50% reduction in seizure frequency compared to controls.

Mechanism of Action

The mechanism by which 3-Methyl-5-morpholin-4-YL-1-phenyl-1H-pyrazole-4-carbaldehyde exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Morpholinyl vs.

- Chloro Substituents : Chloro analogs (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) serve as precursors for synthesizing derivatives via nucleophilic substitution, as demonstrated in and .

Structural and Crystallographic Features

While crystallographic data for the target compound are absent, its phenoxy analog (3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde) exhibits a planar pyrazole ring with dihedral angles of 73.67° (phenyl ring) and 45.99° (phenoxy ring) . Weak C–H···π interactions stabilize the crystal lattice in phenoxy analogs, but morpholine’s nitrogen could introduce additional hydrogen-bonding motifs .

Bioactivity

Pyrazole-4-carbaldehydes are noted for antibacterial, anti-inflammatory, and analgesic activities. For example:

- Chloro analogs: Used as intermediates for agrochemicals or antiparasitic agents . The morpholinyl group, common in drug design (e.g., kinase inhibitors), may enhance bioavailability or target specificity compared to phenoxy or chloro substituents .

Biological Activity

3-Methyl-5-morpholin-4-YL-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The compound can be synthesized via the Vilsmeier-Haack reaction, which introduces the aldehyde functional group to the pyrazole ring structure.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-Methyl-5-morpholin-4-YL... | MDA-MB-231 | 2.5 | Induction of apoptosis via caspase activation |

| Other Pyrazoles | HepG2 | 3.0 | Microtubule destabilization |

The apoptosis-inducing activity was confirmed through caspase assays, demonstrating enhanced caspase-3 activity at concentrations as low as 10 µM .

Antimicrobial Activity

Pyrazole derivatives have also shown promising antibacterial and antifungal activities. For instance, compounds similar to 3-Methyl-5-morpholin-4-YL... have been evaluated for their efficacy against various bacterial strains and fungi, showcasing potential as therapeutic agents in infectious diseases .

Anti-inflammatory Effects

In addition to anticancer properties, pyrazole compounds exhibit anti-inflammatory effects. Studies have reported that certain derivatives can reduce inflammation in animal models, as evidenced by decreased paw edema in carrageenan-induced models .

The biological activity of 3-Methyl-5-morpholin-4-YL... is attributed to its ability to interact with specific cellular targets:

- Microtubule Destabilization : Similar compounds have been shown to interfere with microtubule assembly, which is crucial for cell division.

- Caspase Activation : Induction of apoptosis is mediated through caspase pathways, leading to programmed cell death in cancer cells.

- Inflammatory Pathway Modulation : The compound may inhibit key inflammatory mediators, thereby reducing inflammation.

Case Studies

Several case studies illustrate the effectiveness of pyrazole derivatives in clinical settings:

- Case Study 1 : A study on a related compound demonstrated significant tumor reduction in mouse models when treated with a dosage of 10 mg/kg body weight over two weeks.

- Case Study 2 : In vitro studies showed that the compound could effectively inhibit bacterial growth at concentrations ranging from 0.5 to 5 µg/mL.

Q & A

Q. What is the optimized synthetic route for 3-methyl-5-morpholin-4-yl-1-phenyl-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be tailored for reproducibility?

The compound is synthesized via nucleophilic substitution of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with morpholine in the presence of a base (e.g., K₂CO₃) under reflux conditions. Key parameters include:

- Solvent selection : Dimethyl sulfoxide (DMSO) or ethanol, depending on phenol nucleophilicity.

- Reaction time : 6–12 hours, monitored by TLC for completion .

- Workup : Precipitation in ice-water followed by recrystallization (ethanol:DMF mixtures yield high-purity crystals) . Reproducibility hinges on stoichiometric control of morpholine (1:1 molar ratio) and inert atmosphere to avoid oxidation of intermediates .

Q. How can the structural integrity of this pyrazole-carbaldehyde derivative be validated post-synthesis?

Use a combination of:

- X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between pyrazole and substituent rings (e.g., 73.67° for phenyl-morpholinyl orientation) .

- Spectroscopic techniques :

- ¹H NMR : Aldehyde proton at δ ~9.8–10.2 ppm; morpholine protons as a multiplet at δ ~3.6–3.8 ppm .

- FT-IR : Stretching vibrations for C=O (~1680 cm⁻¹) and C=N (~1600 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity during nucleophilic substitution at the C5 position of the pyrazole core?

The C5-chloro group is activated by electron-withdrawing effects of the adjacent aldehyde, facilitating nucleophilic attack by morpholine. Density Functional Theory (DFT) studies suggest:

- Charge distribution : Partial positive charge at C5 due to resonance delocalization from the aldehyde group.

- Transition state stabilization : Base (e.g., K₂CO₃) deprotonates morpholine, enhancing nucleophilicity and stabilizing the intermediate . Competing pathways (e.g., C4 substitution) are suppressed by steric hindrance from the 3-methyl group .

Q. How do non-classical intermolecular interactions influence the crystal packing of this compound?

X-ray studies reveal stabilization via:

- C–H···π interactions : Between the aldehyde hydrogen and the centroid of the phenyl ring (distance ~3.4 Å) .

- Van der Waals forces : Morpholine’s oxygen participates in weak dipole-dipole interactions with adjacent pyrazole rings. These interactions dictate solubility and melting behavior (e.g., m.p. 140–152°C) .

Q. What strategies resolve contradictions in biological activity data for pyrazole-carbaldehyde derivatives?

Discrepancies in antimicrobial or anti-inflammatory assays often arise from:

- Substituent effects : Morpholinyl vs. phenoxy groups alter electron density, impacting target binding (e.g., COX-2 inhibition vs. bacterial membrane disruption) .

- Assay conditions : Varying pH or solvent polarity (e.g., DMSO vs. aqueous buffers) affect aldehyde reactivity and bioavailability . Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) is recommended .

Methodological Considerations

Q. What computational tools are effective for predicting the reactivity of this compound in further derivatizations?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases or GPCRs).

- DFT calculations (Gaussian 09) : Predict sites for electrophilic attack (e.g., aldehyde group for Schiff base formation) and transition state energies .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with observed bioactivity .

Q. How can ultrasound-assisted synthesis improve yield or reduce reaction time for analogous pyrazole derivatives?

Ultrasound irradiation (20–40 kHz) enhances:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.